molecular formula C12H8ClFN2O4S B11021626 N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide

Cat. No.: B11021626
M. Wt: 330.72 g/mol
InChI Key: SRTJLGKTMSYZCN-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide is a synthetic organic compound characterized by the presence of chloro, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide typically involves a multi-step process:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-chloro-5-nitroaniline.

    Sulfonation: The nitroaniline derivative is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts can enhance reaction rates and selectivity, reducing the overall production cost.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: The major product is N-(2-amino-5-chlorophenyl)-4-fluorobenzenesulfonamide.

    Substitution: Depending on the nucleophile, products such as this compound derivatives are formed.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its sulfonamide group.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can interfere with biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Functional Groups : The presence of both chloro and nitro groups along with a sulfonamide moiety makes it unique compared to other similar compounds.
  • Reactivity : Its specific reactivity patterns, such as selective reduction and substitution reactions, distinguish it from other compounds.

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in multiple research fields.

Properties

Molecular Formula

C12H8ClFN2O4S

Molecular Weight

330.72 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C12H8ClFN2O4S/c13-11-6-3-9(16(17)18)7-12(11)15-21(19,20)10-4-1-8(14)2-5-10/h1-7,15H

InChI Key

SRTJLGKTMSYZCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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